trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol: is a chemical compound with potential applications in various scientific fields. This compound features a cyclobutanol core with a methoxy-methylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol typically involves the following steps:
Nitration: : The starting material, 2-methoxy-5-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: : The nitro group is reduced to an amine group.
Cycloaddition: : The amine reacts with a suitable diene in a cycloaddition reaction to form the cyclobutanol core.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Oxidation reactions can convert the hydroxyl group to a carbonyl group.
Reduction: : Reduction reactions can reduce any nitro groups present in the compound.
Substitution: : Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: : Nucleophiles such as halides can be used for substitution reactions.
Major Products Formed
Oxidation: : The major product is the corresponding ketone or aldehyde.
Reduction: : The major product is the corresponding amine.
Substitution: : The major product depends on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis.
Biology: : It may serve as a ligand in biochemical studies.
Medicine: : It has potential as a lead compound in drug discovery.
Industry: : It can be used in the production of specialty chemicals.
Mechanism of Action
The mechanism by which trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol exerts its effects involves binding to specific molecular targets. The exact pathways and targets depend on the context of its application, but it may interact with enzymes or receptors to elicit a biological response.
Comparison with Similar Compounds
This compound is unique due to its specific structural features. Similar compounds include:
2-Methoxy-5-methylphenol: : Lacks the cyclobutanol core.
Cyclobutanol derivatives: : May have different substituents on the cyclobutanol ring.
Properties
IUPAC Name |
(1R,2R)-2-(2-methoxy-5-methylanilino)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3/t9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJUYRZLQVCKK-MWLCHTKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.